molecular formula C5H8BrN5O B13301229 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13301229
M. Wt: 234.05 g/mol
InChI Key: HJTKTJFDLORDQC-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another pathway involves the preparation of N-arylsuccinimides and their reaction with aminoguanidine hydrochloride under microwave irradiation .

Chemical Reactions Analysis

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of kinases by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C5H8BrN5O

Molecular Weight

234.05 g/mol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H8BrN5O/c6-4-9-5(8)10-11(4)2-1-3(7)12/h1-2H2,(H2,7,12)(H2,8,10)

InChI Key

HJTKTJFDLORDQC-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)N)Br)C(=O)N

Origin of Product

United States

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